2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
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Overview
Description
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound belonging to the class of pyrazolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a copper-catalyzed azomethine-imine-alkyne cycloaddition reaction. This reaction proceeds through the following steps:
Formation of azomethine imine: This intermediate is generated by the reaction of a hydrazine derivative with an aldehyde or ketone.
Cycloaddition: The azomethine imine undergoes a cycloaddition reaction with an alkyne in the presence of a copper catalyst, leading to the formation of the pyrazolopyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of materials with specific properties, such as fluorescence and stability.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione: A similar compound with slight structural differences.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their specific ring composition.
Uniqueness
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific methyl substitutions and the resulting chemical properties
Properties
CAS No. |
68654-23-9 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,2,5,6-tetramethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C10H12N2O2/c1-5-7(3)11-10(14)6(2)8(4)12(11)9(5)13/h1-4H3 |
InChI Key |
UFTNINGYFKRDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=O)C(=C(N2C1=O)C)C)C |
Origin of Product |
United States |
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